(S)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

Chiral chromatography Enantiomeric excess Antiviral SAR

(S)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (CAS 177570-38-6) is a chiral, non‑nucleoside pyrrolo[2,3‑d]pyrimidin‑4‑one. The pyrrolo[2,3‑d]pyrimidine scaffold is a recognized privileged structure in antiviral and anticancer drug discovery because it provides metabolic stability against adenosine deaminase and purine nucleoside phosphorylase, enzymes that rapidly inactivate conventional nucleoside analogs.

Molecular Formula C16H17N3O
Molecular Weight 267.33 g/mol
Cat. No. B12857700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Molecular FormulaC16H17N3O
Molecular Weight267.33 g/mol
Structural Identifiers
SMILESCC1=C(N(C2=C1C(=O)NC=N2)C(C)C3=CC=CC=C3)C
InChIInChI=1S/C16H17N3O/c1-10-11(2)19(12(3)13-7-5-4-6-8-13)15-14(10)16(20)18-9-17-15/h4-9,12H,1-3H3,(H,17,18,20)/t12-/m0/s1
InChIKeyNBPTUEULCRKYIH-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (S)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (CAS 177570-38-6)


(S)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (CAS 177570-38-6) is a chiral, non‑nucleoside pyrrolo[2,3‑d]pyrimidin‑4‑one . The pyrrolo[2,3‑d]pyrimidine scaffold is a recognized privileged structure in antiviral and anticancer drug discovery because it provides metabolic stability against adenosine deaminase and purine nucleoside phosphorylase, enzymes that rapidly inactivate conventional nucleoside analogs [1]. This particular compound contains a 5,6‑dimethyl pattern and a 7‑(S)‑1‑phenylethyl substituent, which differentiate it from other 7‑substituted analogues and may influence target binding, cytotoxicity profile, and physicochemical properties relevant to lead optimization campaigns [2].

Chiral non‑nucleoside pyrrolo[2,3‑d]pyrimidin‑4‑one with defined (S)‑1‑phenylethyl stereochemistry; supports stereochemical‑control study fit and enantiomer‑attribution review.

Recognized privileged scaffold for antiviral and anticancer lead optimization campaigns; reported to evade metabolic inactivation by adenosine deaminase and purine nucleoside phosphorylase (class‑level inference).

5,6‑Dimethyl and 7‑(S)‑1‑phenylethyl substitution pattern differs from 6‑aryl/7‑aryl analogues; may shift target binding, cytotoxicity profile, and physicochemical properties relevant to SAR exploration.

Why (S)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one Cannot Be Replaced by a Generic Pyrrolo[2,3-d]pyrimidin-4-one


The pyrrolo[2,3‑d]pyrimidin‑4‑one class spans a broad range of biological activities that are exquisitely sensitive to the nature and position of substituents. Patents covering 4,5,6,7‑substituted non‑nucleoside pyrrolo[2,3‑d]pyrimidines explicitly teach that antiviral potency and cytotoxicity are jointly governed by the combination of R4, R5, R6, and R7 substituents [1]. A change at the 7‑position alone can shift selectivity between human cytomegalovirus (HCMV) and herpes simplex virus (HSV) or alter the therapeutic index. Similarly, the introduction of methyl groups at the 5‑ and 6‑positions modulates lipophilicity and metabolic stability. Consequently, a generic pyrrolo[2,3‑d]pyrimidin‑4‑one lacking the exact (S)‑1‑phenylethyl substituent and the 5,6‑dimethyl pattern cannot be assumed to reproduce the antiviral activity, selectivity, or pharmacokinetic behaviour of this specific compound [2].

Substituent‑Driven Selectivity
Target: (S)‑1‑phenylethyl at position 7 with 5,6‑dimethyl
Generic pyrrolo[2,3‑d]pyrimidin‑4‑one: variable or absent 7‑substituent and different C5/C6 pattern

Patent SAR teaches that antiviral selectivity between HCMV and HSV‑1 is jointly governed by R4, R5, R6, and R7 groups; a generic analogue may shift selectivity and antiviral response in ways that do not reproduce the reported profile of the defined (S) enantiomer.

Stereochemical Mismatch
Target: Single (S)‑enantiomer (CAS 177570‑38‑6)
Racemate or (R)‑enantiomer: mixture of stereoisomers or opposite chirality

Within closely related pyrrolo[2,3‑d]pyrimidines, biological activity is stereospecific for the 7‑substituent. Using a racemate or the opposite enantiomer may introduce confounding SAR and reduce the interpretability of antiviral endpoint data.

Physicochemical Profile Shift
Target: Compact 5,6‑dimethyl core (MW 267.33)
6,7‑Diaryl analogue: Higher MW and aromatic count (e.g., MW 287.32)

Differences in molecular weight, lipophilicity, and aromatic character can alter solubility, permeability, and off‑target liability; such property shifts may limit direct substitution in lead‑optimization workflows.

Quantitative Differentiation Evidence for (S)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one


Enantiomeric Purity as a Determinant of Biological Activity

The (S)-enantiomer of the 1‑phenylethyl substituent is specified in the CAS registration and in the patent disclosures that define the preferred stereochemistry for antiviral activity . While no head‑to‑head dataset directly compares the (S)‑ and (R)‑enantiomers of this exact compound, the Townsend patents teach that antiviral potency against HCMV and HSV‑1 is stereospecific for the 7‑substituent within closely related pyrrolo[2,3‑d]pyrimidines [1]. Procurement of the racemic mixture or the (R)‑enantiomer therefore carries a documented risk of reduced biological activity.

Enantiomer & Activity
Class‑level
(S)‑enantiomer defined by CAS 177570‑38‑6; no direct (S)‑vs‑(R) data available. Patent SAR indicates stereochemistry at the 7‑(1‑phenylethyl) group is a critical parameter for antiviral potency.
Supports enantiomer‑attribution review
Procurement of racemate or (R) enantiomer may confound SAR; verify stereochemical identity by chiral analysis.
Chiral chromatography Enantiomeric excess Antiviral SAR

Predicted Physicochemical Differentiation: 5,6-Dimethyl vs. 6‑Phenyl Analogues

The target compound (MW 267.33, formula C₁₆H₁₇N₃O) is significantly lighter and less lipophilic than the 6‑phenyl‑7‑aryl analogues that dominate the antiviral literature [1]. For comparison, 6,7‑diphenyl‑3,7‑dihydro‑pyrrolo[2,3‑d]pyrimidin‑4‑one (compound 5 in Hilmy, 2006) has a molecular weight of 287.32 and contains an additional phenyl ring that increases logP and may reduce solubility [1]. The 5,6‑dimethyl pattern creates a less aromatic, more compact scaffold that could translate into superior permeability or a distinct off‑target profile, although no direct comparative ADME data are available.

Size & Lipophilicity
Reported
Target: C₁₆H₁₇N₃O, MW 267.33 Da
Comparator: 6,7‑diphenyl analogue (C₁₈H₁₃N₃O, MW 287.32 Da)
ΔMW = 20 Da (7% lower); 2 fewer aromatic carbons.
Lower MW and reduced aromatic count may improve solubility/permeability per Lipinski guidelines.
Calculated from molecular formulas; experimental logP or solubility not available.
Lipophilicity Drug‑likeness Physicochemical profiling

Thermal Stability Differentiation: Boiling Point Benchmarking

The predicted boiling point of the target compound is 467.7 ± 55.0 °C at 760 mmHg . Within the pyrrolo[2,3‑d]pyrimidin‑4‑one family, melting points vary dramatically with substitution; for context, the unsubstituted core 3,7‑dihydro‑4H‑pyrrolo[2,3‑d]pyrimidin‑4‑one melts at >300 °C (decomposition), whereas 6,7‑diphenyl‑3,7‑dihydro‑pyrrolo[2,3‑d]pyrimidin‑4‑one melts at 292‑293 °C [1]. The high predicted boiling point of the target compound suggests substantial thermal stability, but direct comparative thermal gravimetric analysis data are lacking.

Thermal Stability
Reported
Target predicted bp: 467.7 ± 55.0 °C at 760 mmHg
Comparator 6,7‑diphenyl analogue mp: 292‑293 °C (experimental).
High thermal stability may simplify handling and formulation screening.
Bp vs mp not directly comparable; comparative TGA data not available.
Thermal analysis Stability screening Formulation

Best‑Fit Research and Industrial Application Scenarios for (S)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one


Antiviral Lead Optimization Requiring a Non‑Nucleoside Pyrrolopyrimidine Scaffold with a Chiral 7‑Substituent

The Townsend patent family identifies 4,5,6,7‑substituted non‑nucleoside pyrrolo[2,3‑d]pyrimidines as privileged scaffolds for HCMV and HSV‑1 drug discovery because they evade metabolic inactivation by adenosine deaminase and purine nucleoside phosphorylase [1]. The (S)‑1‑phenylethyl group at position 7 is explicitly claimed as a preferred substituent, and the 5,6‑dimethyl pattern offers a differentiated lipophilicity profile that may improve membrane permeability. This compound is therefore best deployed as a chiral starting material or reference standard in structure‑activity relationship (SAR) studies aimed at optimizing antiviral potency and selectivity within this patent‑protected chemical space.

Kinase Inhibitor Fragment‑Based Drug Discovery Requiring a Low‑Molecular‑Weight Pyrrolopyrimidine Core

The pyrrolo[2,3‑d]pyrimidine core is a well‑known kinase hinge‑binding motif. With a molecular weight of 267.33 Da and a compact 5,6‑dimethyl substitution pattern, this compound falls within the fragment‑like space (MW < 300 Da) and may serve as a fragment hit or a core scaffold for growing selective kinase inhibitors . Its chiral (S)‑phenylethyl substituent introduces three‑dimensionality and a defined stereocenter—features increasingly sought after in fragment libraries to improve target selectivity and reduce promiscuity.

Method Development and Reference Standard for Chiral Pyrrolopyrimidine Analytical Chemistry

Because the compound possesses a single, well‑defined chiral center at the 7‑(1‑phenylethyl) position, it is suitable for developing and validating chiral HPLC or SFC methods for enantiomeric purity determination . Procurement of the single (S)‑enantiomer (CAS 177570‑38‑6) provides an authentic standard against which racemic or enantiomerically enriched batches can be measured, a critical quality‑control step when scaling up synthetic routes to chiral pyrrolo[2,3‑d]pyrimidines.

Physicochemical and Formulation Pre‑Screening of Non‑Nucleoside Antiviral Candidates

The predicted boiling point (>460 °C) and compact molecular formula suggest favorable thermal stability and potentially acceptable solubility for early‑stage formulation screening . Compared to heavier, more aromatic 6,7‑diaryl analogues described in the antiviral literature, this compound may exhibit superior aqueous solubility—a hypothesis that can be tested in head‑to‑head kinetic solubility assays to de‑risk formulation challenges before committing to more elaborate analogues.

Application
Selection Property
Validation Focus
Antiviral lead‑optimization scaffold studies
Non‑nucleoside pyrrolo[2,3‑d]pyrimidine with chiral (S)‑1‑phenylethyl substituent
SAR within patent‑defined R4–R7 substitution space; HCMV/HSV‑1 selectivity endpoints
Kinase hinge‑binding fragment studies
Low‑MW (267.33 Da) chiral pyrrolopyrimidine core with 3D character
Fragment screening and selectivity profiling; target‑engagement validation
Chiral analytical reference‑standard workflow
Single (S)‑enantiomer with defined CAS; suitable for chiral HPLC/SFC method setup
Enantiomeric purity determination; method transfer and batch‑to‑batch consistency
Physicochemical pre‑screening
Compact 5,6‑dimethyl scaffold with lower aromatic count versus 6,7‑diaryl analogues
Solubility, permeability, and thermal stability profiling; formulation‑risk assessment
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